2-Cyclobutylhexahydro-1H-azepine Hydrochloride
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Overview
Description
2-Cyclobutylhexahydro-1H-azepine Hydrochloride is a chemical compound with the molecular formula C10H20ClN and a molecular weight of 189.73 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is characterized by the presence of a cyclobutyl group attached to the azepane ring, which is further stabilized by the addition of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylhexahydro-1H-azepine Hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a diamine. This step often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclization process.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the azepane ring with a cyclobutyl halide, such as cyclobutyl bromide, in the presence of a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound. This step is typically carried out in an aqueous medium to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylhexahydro-1H-azepine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl group can be replaced by other substituents using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Cyclobutyl bromide in dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted azepane derivatives with various functional groups.
Scientific Research Applications
2-Cyclobutylhexahydro-1H-azepine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylhexahydro-1H-azepine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
2-Cyclobutylhexahydro-1H-azepine Hydrochloride can be compared with other similar compounds, such as:
2-Cyclopentylhexahydro-1H-azepine Hydrochloride: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
2-Cyclohexylhexahydro-1H-azepine Hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
2-Cycloheptylhexahydro-1H-azepine Hydrochloride: Similar structure but with a cycloheptyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific cyclobutyl substitution, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-cyclobutylazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-7-10(11-8-3-1)9-5-4-6-9;/h9-11H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDVXOSFNNHHTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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